molecular formula C6H7FO3 B018125 3-Fluoro-3,5-dimethyloxolane-2,4-dione CAS No. 108221-61-0

3-Fluoro-3,5-dimethyloxolane-2,4-dione

Cat. No.: B018125
CAS No.: 108221-61-0
M. Wt: 146.12 g/mol
InChI Key: ORFVXCOOHZSXOZ-UHFFFAOYSA-N
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Description

3-Fluoro-3,5-dimethyloxolane-2,4-dione is a fluorinated cyclic dione featuring a five-membered oxolane (tetrahydrofuran-like) ring with two ketone groups at positions 2 and 4. The compound is substituted with a fluorine atom at position 3 and methyl groups at positions 3 and 5. The fluorine and methyl substituents likely influence its electronic, steric, and biological properties, warranting comparative analysis with related compounds.

Properties

CAS No.

108221-61-0

Molecular Formula

C6H7FO3

Molecular Weight

146.12 g/mol

IUPAC Name

3-fluoro-3,5-dimethyloxolane-2,4-dione

InChI

InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3

InChI Key

ORFVXCOOHZSXOZ-UHFFFAOYSA-N

SMILES

CC1C(=O)C(C(=O)O1)(C)F

Canonical SMILES

CC1C(=O)C(C(=O)O1)(C)F

Synonyms

2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

DFT studies on pyran-2,4-dione derivatives (e.g., 2a and 2b) reveal that substituents critically influence dipole moments and intermolecular interactions. For instance, 2a exhibits a higher dipole moment (6.23 D) than 2b (4.85 D) due to electron-withdrawing substituents .

Intermolecular Interactions (from ):

  • H∙∙∙H, O∙∙∙H, and H∙∙∙C contacts dominate crystal stability in pyran-2,4-diones.
  • Fluorine’s high electronegativity may introduce F∙∙∙H or F∙∙∙C interactions in the target compound, altering crystallization behavior .

Research Findings and Implications

  • Fluorine’s Role : Fluorination at position 3 may improve metabolic stability and electronic properties, as seen in fluorinated pharmaceuticals .
  • Synthetic Challenges : Unlike imidazolidin-2,4-diones, the oxolane ring may require specialized fluorination techniques, such as electrophilic fluorination or late-stage functionalization.

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